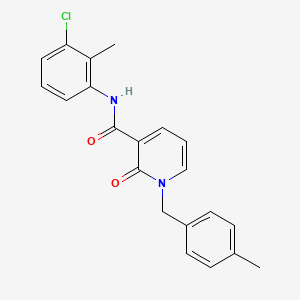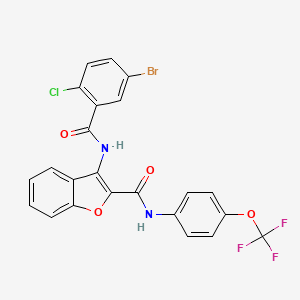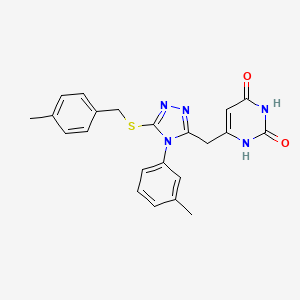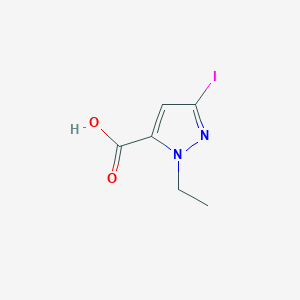
N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide, also known as compound X, is a novel chemical compound that has shown promise in scientific research applications.
Mecanismo De Acción
The mechanism of action of N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide X is not fully understood, but it is believed to act on multiple cellular pathways. It has been shown to inhibit the activity of certain enzymes and signaling pathways involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide X in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations and has minimal off-target effects. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and in different disease models.
Direcciones Futuras
There are several future directions for research on N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide X. One area of interest is to further investigate its mechanism of action and identify its molecular targets. Another area of research is to explore its potential therapeutic applications in other disease models, such as autoimmune disorders and cardiovascular diseases. Additionally, research on the pharmacokinetics and toxicity of N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide X is needed to assess its safety and efficacy for clinical use.
In conclusion, N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide X is a promising chemical N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide that has shown potential in scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and safety for clinical use.
Métodos De Síntesis
The synthesis of N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide X involves a multi-step process that starts with the reaction of 3-fluoro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 6-(piperidin-1-yl)pyridazine-3-amine in the presence of a base to yield N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide X.
Aplicaciones Científicas De Investigación
Compound X has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-tumor activity in vitro and in vivo, as well as anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-6-piperidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-12-5-6-13(11-14(12)18)19-17(23)15-7-8-16(21-20-15)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUXZMFKIBEXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN=C(C=C2)N3CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2856048.png)



![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2856052.png)


![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2856057.png)

![1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2856059.png)

![2-((2,5-dimethylbenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2856065.png)
![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2856068.png)